molecular formula C13H11N3O2 B11076958 3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11076958
M. Wt: 241.24 g/mol
InChI Key: QKSMEUJDXLNQJE-UHFFFAOYSA-N
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Description

3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to these kinases, the compound can disrupt signaling pathways, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

4-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C13H11N3O2/c1-8-7-10(17)14-12-11(8)13(18)16(15-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,17)

InChI Key

QKSMEUJDXLNQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)N(N2)C3=CC=CC=C3

Origin of Product

United States

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